molecular formula C5H10ClN3O2 B3000398 2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride CAS No. 2580188-76-5

2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride

Cat. No.: B3000398
CAS No.: 2580188-76-5
M. Wt: 179.6
InChI Key: HVXNIXYIRAAQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride (CAS: 1255717-81-7) is a small-molecule compound featuring a 1,2,4-oxadiazole core substituted with a methoxy group at position 5 and an ethanamine side chain at position 3, forming a hydrochloride salt . The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and role in drug design, particularly in modulating receptor interactions . The methoxy group enhances polarity and may influence pharmacokinetic properties, while the ethanamine moiety provides a protonatable site for salt formation, improving solubility .

Properties

IUPAC Name

2-(5-methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2.ClH/c1-9-5-7-4(2-3-6)8-10-5;/h2-3,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXNIXYIRAAQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NO1)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoxime with carbonyl compounds such as carboxylic acids, aldehydes, or esters . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield oxadiazole derivatives with additional functional groups, while reduction may yield amine derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The following compounds share the 1,2,4-oxadiazole scaffold and ethanamine/methanamine side chains but differ in substituents at position 5:

Compound Name Position 5 Substituent Side Chain Molecular Formula Molecular Weight (g/mol) Key References
2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine HCl Methoxy (-OCH₃) Ethanamine C₅H₁₀ClN₃O₂ 193.61
2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine HCl Methyl (-CH₃) Ethanamine C₅H₁₀ClN₃O 177.61
2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine HCl Cyclopentyl Ethanamine C₁₀H₁₆ClN₃O 241.71
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine HCl Phenyl (-C₆H₅) Methanamine (CH₂NH₂) C₉H₁₀ClN₃O 217.65
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine HCl Methyl (-CH₃) Benzylamine C₁₁H₁₄ClN₃O 239.70
Key Observations:
  • Methyl: Increases lipophilicity (higher logP), favoring membrane permeability but reducing solubility . Cyclopentyl: Bulkier substituent enhances steric hindrance, possibly affecting binding to hydrophobic pockets in target proteins .
  • Side Chain Variations :

    • Ethanamine (target compound) vs. methanamine : Longer chains (e.g., ethanamine) may improve conformational flexibility and binding to extended receptor sites .
    • Benzylamine (): Introduces an aromatic system, altering electronic properties and binding kinetics .

Pharmacological and Biochemical Implications

Receptor Binding and Selectivity
  • Sphingosine 1-Phosphate (S1P) Receptor Modulation :
    • ASP4058 hydrochloride (), a 1,2,4-oxadiazole derivative, acts as an S1P receptor agonist. The methoxy group in the target compound may mimic ASP4058’s trifluoromethyl substituent in hydrogen-bonding interactions with residues like GLU527 or LYS546 in HSP90 .
    • Comparison : Methyl or cyclopentyl substituents (e.g., ) may reduce polarity, weakening interactions with polar residues but enhancing hydrophobic binding .
Anti-Microbial Activity
  • AcrAB-TolC Efflux Pump Inhibition :
    • Pyridylpiperazine-oxadiazole hybrids () inhibit bacterial efflux pumps. The target compound’s methoxy group could improve water solubility, enhancing bioavailability compared to methyl or cyclopentyl analogs .

Physicochemical Properties

Property Target Compound 5-Methyl Analog 5-Cyclopentyl Analog 5-Phenyl Analog
logP (Predicted) ~1.2 ~1.8 ~2.5 ~2.3
Water Solubility Moderate (methoxy) Low (methyl) Very Low (cyclopentyl) Low (phenyl)
Melting Point Not reported 180–185°C (decomp.) 193°C (decomp.) 179°C (decomp.)

Biological Activity

2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects, based on diverse research findings.

  • Molecular Formula : C6H8N4O2·HCl
  • Molecular Weight : 194.61 g/mol
  • CAS Number : Not specifically listed in the sources but related compounds have been documented.

Antimicrobial Activity

Studies indicate that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a review highlighted the synthesis of various oxadiazole derivatives which were tested for their in vitro activity against bacterial and fungal strains. Compounds similar to 2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamine showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi .

CompoundAntibacterial ActivityAntifungal Activity
5-Methoxy-1,2,4-oxadiazoleModerateHigh
2-(5-Methoxy-1,2,4-oxadiazol-3-yl)ethanamineSignificantModerate

Cytotoxicity

The cytotoxic effects of oxadiazole derivatives have been evaluated using the MTT assay on various cancer cell lines. The results suggested that several synthesized oxadiazoles exhibited low cytotoxicity while maintaining potent antimicrobial activity. Specifically, compounds with electron-withdrawing groups like methoxy enhanced their biological activity without significantly affecting cell viability .

Anti-inflammatory Activity

Research has also focused on the anti-inflammatory properties of oxadiazole derivatives. In vivo studies demonstrated that certain oxadiazoles could inhibit edema in carrageenan-induced paw edema models. The inhibition rates ranged from 23.6% to 82.3% compared to standard drugs like Indomethacin .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that the presence of specific functional groups significantly influences the biological activity of oxadiazole derivatives. For example:

  • Electron-withdrawing groups (e.g., methoxy, nitro) enhance antimicrobial potency.
  • Substituents on the aromatic ring affect cytotoxicity and selectivity towards cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study synthesized a series of oxadiazole derivatives and evaluated their antimicrobial efficacy against various pathogens. The results showed that compounds with a methoxy group exhibited superior antibacterial activity compared to their unsubstituted counterparts.
  • Cytotoxicity Assessment : In a comparative study involving HeLa cell lines, several oxadiazole derivatives were tested for cytotoxic effects. The findings indicated that while some compounds were effective against cancer cells, they also maintained a favorable safety profile with low toxicity levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.